molecular formula C9H6FNO3 B1448810 7-Fluoro-6-methoxyindoline-2,3-dione CAS No. 1180497-43-1

7-Fluoro-6-methoxyindoline-2,3-dione

Cat. No.: B1448810
CAS No.: 1180497-43-1
M. Wt: 195.15 g/mol
InChI Key: RWINKHZAKGPMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-6-methoxyindoline-2,3-dione is an organic compound with the molecular formula C9H6FNO3 and a molecular weight of 195.15 g/mol This compound is part of the indoline family, which is known for its significant role in various biological and chemical processes

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is investigated for its role as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of the compound 7-Fluoro-6-methoxyindoline-2,3-dione is the EP3 receptor . This receptor plays a crucial role in various biological functions, including digestion, the nervous system, reabsorption in the kidneys, and uterine contraction activity .

Mode of Action

It is known to interact with the ep3 receptor, which can inhibit gastric acid secretion . This suggests that the compound may have a regulatory effect on the stomach’s acidity levels.

Biochemical Pathways

The compound’s interaction with the EP3 receptor affects several biochemical pathways. These pathways are involved in digestion, the nervous system, renal reabsorption, and uterine contraction activity

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the EP3 receptor. It is known to inhibit gastric acid secretion , which suggests it may have a role in regulating stomach acidity levels.

Biochemical Analysis

Biochemical Properties

7-Fluoro-6-methoxyindoline-2,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the EP3 receptor, which is involved in multiple biological functions, including digestion, the nervous system, renal reabsorption, and uterine contraction activity . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit gastric acid secretion, which is crucial for digestive processes . Additionally, its interaction with the EP3 receptor can modulate various cellular responses, including those related to the nervous and renal systems.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, its binding to the EP3 receptor can lead to changes in gene expression and subsequent cellular responses . These interactions are critical for understanding the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, toxic or adverse effects can occur . Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical landscape within cells . Detailed studies on its metabolic pathways are essential for comprehending its full range of biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine its localization and accumulation, impacting its overall efficacy and activity.

Subcellular Localization

The subcellular localization of this compound is vital for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its precise localization helps elucidate its role in various cellular processes and its potential therapeutic applications.

Preparation Methods

The synthesis of 7-Fluoro-6-methoxyindoline-2,3-dione involves several steps, typically starting from commercially available precursors. One common synthetic route includes the following steps :

    Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.

    Methoxylation: The hydroxyl group is methylated using methyl iodide in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) at 60°C.

    Formation of Intermediate: The resulting product is then subjected to a series of reactions, including azidation and cyclization, to form the indoline core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

7-Fluoro-6-methoxyindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under mild conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert it into different indoline derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, typically using reagents like sodium methoxide or potassium tert-butoxide.

Comparison with Similar Compounds

7-Fluoro-6-methoxyindoline-2,3-dione can be compared with other indoline derivatives, such as:

    6-Methoxyindoline-2,3-dione: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    7-Fluoroindoline-2,3-dione: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

    7-Methoxyindoline-2,3-dione: Similar structure but without the fluorine atom, leading to variations in its chemical and biological properties.

The presence of both fluorine and methoxy groups in this compound makes it unique, offering a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

7-fluoro-6-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-14-5-3-2-4-7(6(5)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWINKHZAKGPMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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